4-Piperidinepropanoic acid, 1-[(2,3-dihydro-1H-inden-5-yl)carbonyl]-
Description
The compound 4-Piperidinepropanoic acid, 1-[(2,3-dihydro-1H-inden-5-yl)carbonyl]- features a piperidine ring substituted at the 1-position with a (2,3-dihydro-1H-inden-5-yl)carbonyl group and a propanoic acid moiety at the 4-position. The carbonyl group bridges the dihydroindene and piperidine, enhancing electronic interactions that may influence receptor binding or solubility. While direct pharmacological data for this compound are absent in the provided evidence, its structural features align with molecules used in medicinal chemistry for targeting enzymes or receptors, particularly in central nervous system disorders .
Properties
IUPAC Name |
3-[1-(2,3-dihydro-1H-indene-5-carbonyl)piperidin-4-yl]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO3/c20-17(21)7-4-13-8-10-19(11-9-13)18(22)16-6-5-14-2-1-3-15(14)12-16/h5-6,12-13H,1-4,7-11H2,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFJOTLPIKXOZJN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C=C(C=C2)C(=O)N3CCC(CC3)CCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Piperidinepropanoic acid, 1-[(2,3-dihydro-1H-inden-5-yl)carbonyl]- typically involves multi-step organic reactions. One common method includes the acylation of piperidine with an indane derivative under controlled conditions. The reaction may involve the use of catalysts such as Lewis acids to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Piperidinepropanoic acid, 1-[(2,3-dihydro-1H-inden-5-yl)carbonyl]- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
4-Piperidinepropanoic acid, 1-[(2,3-dihydro-1H-inden-5-yl)carbonyl]- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and receptor binding.
Industry: It can be used in the production of materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 4-Piperidinepropanoic acid, 1-[(2,3-dihydro-1H-inden-5-yl)carbonyl]- involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to active sites, inhibiting or modulating the activity of the target. This interaction can affect various biochemical pathways, leading to the desired therapeutic or chemical effect.
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
The following analysis highlights key structural and functional differences between the target compound and analogs from the evidence.
Functional Group Variations
4-Piperidinepropanoic Acid, 1-Benzoyl-3-(2-Chloroethyl)-, Ethyl Ester (MW: 351)
- Structure : Substituted with a benzoyl group at the 1-position and a 2-chloroethyl chain at the 3-position.
- The ethyl ester modifies solubility compared to the free carboxylic acid in the target compound.
- Applications : Detected via GC-MS in phytochemical profiling, suggesting natural occurrence or synthetic intermediates in drug discovery .
4-[(2,3-Dihydro-1H-inden-5-yloxy)methyl]piperidine Hydrochloride
- Structure : Features an oxymethyl linker between the dihydroindene and piperidine, with a hydrochloride salt.
- Key Differences: The ether linkage (vs. The hydrochloride salt improves aqueous solubility, a critical factor for bioavailability .
(αS)-α-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-1-[(2-propen-1-yloxy)carbonyl]-4-piperidinepropanoic Acid
- Structure: Includes an Fmoc-protected amino group and an allyloxycarbonyl moiety.
- Key Differences :
Structural and Physicochemical Properties
Research Implications and Gaps
- Pharmacological Data: No direct activity data for the target compound were found. Testing against receptors (e.g., serotonin, dopamine) is warranted.
- Solubility Optimization : The hydrochloride salt () offers a model for improving the target’s bioavailability.
- Stereochemical Studies : The (αS)-configured analog () underscores the need to explore enantiomer-specific effects.
Biological Activity
4-Piperidinepropanoic acid, 1-[(2,3-dihydro-1H-inden-5-yl)carbonyl]- is a compound with significant biological activity, particularly in the fields of oncology and metabolic disorders. This article examines its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The compound can be represented by the following chemical structure:
- Molecular Formula: C16H19NO2
- Molecular Weight: 273.34 g/mol
Antitumor Activity
Research has shown that derivatives of piperidine-containing compounds exhibit notable antitumor properties. For instance, certain synthesized piperidone derivatives have demonstrated potent antiproliferative effects against various cancer cell lines, including:
These compounds often exert their effects through the inhibition of topoisomerase IIα, an enzyme critical for DNA replication and repair. The inhibition leads to DNA strand breaks and subsequent apoptosis in cancer cells.
Anti-inflammatory Properties
The compound also exhibits anti-inflammatory effects. Studies indicate that certain piperidine derivatives can inhibit pro-inflammatory cytokines such as IL-6 and TNF-α in activated macrophages. This is particularly relevant in conditions where chronic inflammation is linked to cancer progression.
The biological activity of 4-Piperidinepropanoic acid derivatives can be attributed to several mechanisms:
- Topoisomerase Inhibition: Many piperidine derivatives act as inhibitors of topoisomerase IIα, leading to DNA damage and apoptosis in cancer cells.
- Cytokine Modulation: The ability to modulate cytokine levels indicates potential use in treating inflammatory diseases.
- Antioxidant Activity: Some synthesized compounds have shown antioxidant properties, which may contribute to their protective effects against oxidative stress-related diseases.
Case Studies
Several studies have explored the efficacy of these compounds in vivo:
- Study on Hepatocellular Carcinoma: A recent study evaluated the effect of a novel piperidine derivative on liver cancer models. The compound showed significant tumor reduction compared to controls and was well-tolerated with minimal toxicity observed in non-cancerous tissues .
- Metabolic Disorders: Another investigation focused on the impact of piperidine derivatives on fatty acid synthesis in rat models. The advanced analogs demonstrated a reduction in hepatic de novo fatty acid synthesis, suggesting potential applications in metabolic syndrome management .
Q & A
Basic: What are the key synthetic strategies for preparing 4-Piperidinepropanoic acid derivatives?
Answer:
The synthesis of 4-piperidinepropanoic acid derivatives typically involves multi-step organic reactions. A common approach is the condensation of aromatic acid chlorides with piperidine precursors, followed by functional group modifications. For example:
- Step 1: Reacting 4-aminoantipyrine with aromatic acid chlorides under controlled conditions to form intermediate amides .
- Step 2: Introducing the propanoic acid moiety via alkylation or carboxylation reactions. Reaction conditions (e.g., solvent, temperature, catalysts) must be optimized to avoid side products .
- Step 3: Purification using column chromatography or recrystallization to achieve >95% purity .
Table 1: Common Synthetic Routes and Key Parameters
| Step | Reaction Type | Key Conditions | Yield Range | Reference |
|---|---|---|---|---|
| 1 | Condensation | Acetic acid, reflux | 60-75% | |
| 2 | Carboxylation | NaOAc, 80°C | 50-65% |
Basic: Which analytical techniques are critical for structural elucidation?
Answer:
Structural characterization relies on complementary techniques:
- IR Spectroscopy: Identifies functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹ for the inden-carbonyl group) .
- Mass Spectrometry (MS): Confirms molecular weight and fragmentation patterns (e.g., [M+H]⁺ peaks matching calculated values) .
- NMR (1H/13C): Resolves piperidine ring conformation and substituent positions (e.g., coupling constants for axial vs. equatorial protons) .
- X-ray Crystallography: Provides absolute stereochemistry for crystalline derivatives .
Advanced: How can researchers optimize reaction conditions to maximize yield and purity?
Answer:
Optimization requires systematic experimental design:
- Factorial Design: Use a 2^k factorial approach to evaluate variables (e.g., temperature, catalyst loading, solvent polarity). For example, highlights statistical methods to minimize experiments while capturing interactions between parameters .
- Case Study: In synthesizing similar piperidine-carboxylic acids, adjusting pH to 4.6 with sodium acetate buffer improved coupling efficiency by 20% .
- DOE Example: A study on TiO2 photoactivity used DOE to identify optimal light intensity and catalyst concentration, reducing trial runs by 40% .
Key Parameters to Monitor:
- Reaction time vs. degradation byproducts.
- Solvent polarity effects on intermediate stability .
Advanced: How to resolve contradictions in spectral data during characterization?
Answer:
Contradictions often arise from conformational flexibility or impurities:
- Cross-Validation: Combine NMR (e.g., NOESY for spatial proximity) with computational modeling (DFT calculations) to assign ambiguous signals .
- Impurity Profiling: Use HPLC-MS to detect trace byproducts. For instance, notes sodium 1-octanesulfonate in mobile phases enhances separation of polar derivatives .
- Case Study: A reported discrepancy in carbonyl IR stretches (1720 vs. 1680 cm⁻¹) was resolved by identifying keto-enol tautomerism dependent on solvent .
Advanced: What strategies are used to study biological target interactions?
Answer:
Mechanistic studies involve:
- Receptor Binding Assays: Radioligand displacement assays (e.g., using ³H-labeled analogs) to determine Ki values for GPCRs or enzymes .
- Molecular Docking: Computational models predict binding poses in hydrophobic pockets of targets like cyclooxygenase-2 (COX-2) .
- Pathway Analysis: Transcriptomics or proteomics to identify downstream effects (e.g., MAPK/ERK modulation) .
Table 2: Example Biological Targets for Piperidine Derivatives
| Target Class | Assay Type | Key Findings | Reference |
|---|---|---|---|
| Serotonin Receptors | Radioligand binding | IC₅₀ = 120 nM (5-HT2A) | |
| COX-2 | Enzyme inhibition | 65% inhibition at 10 µM |
Advanced: How to address solubility challenges in in vitro assays?
Answer:
- Co-Solvent Systems: Use DMSO-water gradients (<1% DMSO to avoid cytotoxicity) .
- Prodrug Design: Introduce ester moieties (e.g., ethoxycarbonyl groups) to enhance lipophilicity, as seen in .
- Nanoparticle Formulation: Encapsulate the compound in PLGA nanoparticles for sustained release, improving bioavailability .
Advanced: What are the best practices for scaling up synthesis?
Answer:
- Process Analytical Technology (PAT): Implement in-line IR or Raman spectroscopy to monitor reaction progression .
- Membrane Separation: Use nanofiltration to remove unreacted starting materials, reducing purification steps .
- Case Study: A scaled-up synthesis of a related piperidine-carboxylic acid achieved 85% yield by switching from batch to flow chemistry .
Advanced: How to validate computational models for structure-activity relationships (SAR)?
Answer:
- QSAR Validation: Use leave-one-out cross-validation (LOO-CV) to ensure R² > 0.8 for predictive models .
- Docking Refinement: Incorporate molecular dynamics (MD) simulations to account for protein flexibility .
- Case Study: A study on indole derivatives validated docking poses with mutagenesis data, confirming key hydrogen bonds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
